10-Hydroxywarfarin
概述
描述
10-羟基华法林是华法林的一种羟基化代谢物,华法林是一种广泛使用的抗凝剂。华法林以其通过抑制维生素 K 依赖性凝血因子来防止血栓形成的能力而闻名。 华法林的羟基化反应产生几种代谢物,包括 10-羟基华法林,它在华法林治疗的药代动力学和药效学中起着重要作用 .
作用机制
10-羟基华法林通过抑制维生素 K 环氧化还原酶的活性发挥作用,类似于华法林。这种抑制阻止了活性维生素 K 的再生,导致维生素 K 依赖性凝血因子的合成减少。分子靶点包括凝血因子 II、VII、IX 和 X。 所涉及的途径主要与凝血级联反应有关 .
类似化合物:
- 6-羟基华法林
- 7-羟基华法林
- 8-羟基华法林
- 4'-羟基华法林
比较: 10-羟基华法林因其在第 10 位的特定羟基化而独一无二,这会影响其药代动力学性质和代谢途径。 与其他羟基化代谢物相比,10-羟基华法林与细胞色素 P450 酶的相互作用不同,还原和氧化速率也不同 .
生化分析
Biochemical Properties
10-Hydroxywarfarin interacts with several enzymes and proteins. It is a major metabolite of the CYP3A4 enzyme . It has also been found to inhibit CYP2C9, an enzyme responsible for the metabolism of S-warfarin, a pharmacologically potent form of warfarin . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, influencing their activity .
Cellular Effects
This compound can influence various cellular processes. It has been found to inhibit the metabolism of S-warfarin by CYP2C9 . This inhibition can impact cell signaling pathways and gene expression related to the coagulation process . Furthermore, this compound may affect cellular metabolism by altering the activity of enzymes involved in drug metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like CYP2C9 and CYP3A4 . It binds to these enzymes, inhibiting their activity and thereby influencing the metabolism of warfarin . This can lead to changes in gene expression and cellular signaling related to coagulation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been suggested that only the reduction of this compound is likely to be significant in the clearance of the metabolite . This suggests that the product’s stability and long-term effects on cellular function may vary depending on the specific conditions of in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of warfarin. It is produced through the oxidation of warfarin, primarily by the CYP3A4 enzyme . Additionally, it has been found to undergo reduction, possibly impacting its pharmacological activity and elimination .
准备方法
合成路线和反应条件: 10-羟基华法林可以通过使用细胞色素 P450 酶对华法林进行羟基化反应来合成。该过程涉及在第 10 位对华法林进行氧化,从而形成 10-羟基华法林。 该反应通常在体外使用肝微粒体或重组酶进行 .
工业生产方法: 10-羟基华法林的工业生产涉及使用生物催化剂,例如细胞色素 P450 酶,以实现选择性羟基化。 该工艺通过控制反应条件(如温度、pH 和酶浓度)来优化大规模生产 .
化学反应分析
反应类型: 10-羟基华法林会发生各种化学反应,包括:
氧化: 10-羟基华法林的进一步氧化会导致形成醌衍生物。
还原: 还原反应可以将 10-羟基华法林转化为其相应的醇。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和细胞色素 P450 酶。
还原: 使用硼氢化钠或酶还原酶等还原剂。
主要形成的产物:
氧化: 醌衍生物。
还原: 醇衍生物。
取代: 根据所使用的亲核试剂,各种取代衍生物.
科学研究应用
10-羟基华法林有几种科学研究应用,包括:
化学: 用作研究华法林代谢及其与细胞色素 P450 酶相互作用的模型化合物。
生物学: 研究其在华法林代谢途径中的作用及其对药物相互作用的影响。
医学: 研究其对抗凝治疗的潜在影响及其在个性化医疗中的作用。
相似化合物的比较
- 6-Hydroxy Warfarin
- 7-Hydroxy Warfarin
- 8-Hydroxy Warfarin
- 4’-Hydroxy Warfarin
Comparison: 10-Hydroxy Warfarin is unique due to its specific hydroxylation at the 10th position, which affects its pharmacokinetic properties and metabolic pathways. Compared to other hydroxylated metabolites, 10-Hydroxy Warfarin has distinct interactions with cytochrome P450 enzymes and different rates of reduction and oxidation .
生物活性
10-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing anticoagulant therapy and minimizing adverse effects. This article explores the biochemical pathways, pharmacological effects, and clinical implications of this compound, supported by data tables and relevant research findings.
1. Biochemical Pathways
This compound is primarily formed through the hydroxylation of warfarin, a process predominantly mediated by cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4. Unlike other hydroxywarfarins, this compound does not undergo glucuronidation, which is a common metabolic pathway for drug elimination. Instead, its elimination pathway remains largely unexplored, presenting a unique aspect of its metabolism .
Table 1: Metabolic Pathways of Warfarin and Its Hydroxy Metabolites
Metabolite | Enzyme Involved | Pathway Type | Glucuronidation |
---|---|---|---|
Warfarin | CYP2C9 | Hydroxylation | Yes |
4-Hydroxywarfarin | CYP2C9 | Hydroxylation | Yes |
7-Hydroxywarfarin | CYP2C9 | Hydroxylation | Yes |
This compound | CYP2C9/CYP3A4 | Hydroxylation | No |
2. Pharmacological Effects
This compound exhibits anticoagulant activity similar to that of warfarin. It has been shown to inhibit vitamin K epoxide reductase (VKOR), which is essential for the synthesis of clotting factors II, VII, IX, and X. This inhibition contributes to the overall anticoagulant effect observed in patients undergoing warfarin therapy . Additionally, it has been noted that this compound can inhibit the metabolism of S-warfarin, potentially leading to increased plasma levels of the active enantiomer .
3. Clinical Implications
The clinical relevance of this compound lies in its variable pharmacokinetics and potential for drug interactions. Studies have indicated that certain medications can stimulate the formation of this compound, leading to altered anticoagulation responses in patients . For instance, quinidine has been shown to enhance the metabolism of warfarin to its hydroxy metabolites, including this compound .
Case Study: Patient Response Variation
A study involving 133 patients on warfarin therapy evaluated the correlation between INR (International Normalized Ratio) levels and the concentrations of warfarin and its metabolites, including this compound. The findings highlighted significant inter-individual variability in response to warfarin therapy, suggesting that monitoring metabolite levels could enhance therapeutic outcomes and reduce adverse events .
4. Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activity of this compound. For example:
- In Vitro Studies : Investigations into the reduction pathways of hydroxywarfarins have revealed that carbonyl reductases (CBR1 and AKR1C3) play a role in metabolizing this compound into diastereoisomeric alcohols .
- Pharmacogenetics : Genetic variations in enzymes involved in warfarin metabolism (e.g., VKORC1 and CYP2C9) have been linked to differences in patient responses to both warfarin and its metabolites like this compound .
5. Conclusion
The biological activity of this compound underscores its importance as an active metabolite in warfarin therapy. Its unique metabolic pathway, anticoagulant properties, and potential for drug interactions highlight the need for careful monitoring in clinical settings. Ongoing research is essential to fully understand its pharmacokinetics and optimize patient outcomes.
属性
IUPAC Name |
4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSPAZBZFZZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003207 | |
Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83219-99-2 | |
Record name | 10-Hydroxywarfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083219992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
A: While 10-Hydroxywarfarin itself possesses anticoagulant activity, its primary target is vitamin K epoxide reductase (VKOR). [] By inhibiting VKOR, this compound disrupts the vitamin K cycle, ultimately reducing the availability of reduced vitamin K. This depletion inhibits the γ-glutamyl carboxylation of vitamin K-dependent clotting factors, impacting coagulation. []
ANone: this compound is a derivative of warfarin with a hydroxyl group at the 10-position.
- Molecular formula: C19H16O5 [, ]
- Molecular weight: 324.32 g/mol []
- Spectroscopic data: Please refer to the literature for detailed spectroscopic information. []
ANone: The provided research focuses on the pharmacological and biochemical aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.
ANone: this compound is not generally recognized for catalytic properties. Its significance lies in its role as a metabolite and inhibitor within the context of warfarin metabolism.
A: Yes. Molecular modeling studies have been conducted to predict the reduction reactions of this compound and other hydroxywarfarin isomers. [] This approach helped understand the selectivity and specificity of reductase enzymes toward these metabolites.
A: Studies investigating the structure-activity relationship of warfarin and its metabolites revealed that this compound, alongside warfarin alcohols, demonstrated the highest potency in inhibiting γ-glutamyl carboxylation. [] This suggests that the 10-hydroxyl group contributes significantly to its inhibitory activity on VKOR. Additionally, research on hydroxywarfarin isomers revealed that the location of the hydroxyl group considerably impacts the reduction selectivity of UGT enzymes. [] For example, UGT1A9 exhibited high selectivity for 8-Hydroxywarfarin, indicating that subtle structural variations can significantly affect enzyme affinity. []
A: The provided research primarily focuses on the metabolic interactions and inhibitory potential of this compound. While it acknowledges that hydroxywarfarin metabolites, including this compound, exist in higher concentrations than warfarin in plasma, the studies do not delve into specific stability or formulation strategies for this compound itself. []
ANone: The provided research focuses on the biochemical and pharmacological aspects of this compound. As this compound is a metabolite of warfarin and not a directly administered drug, specific SHE regulations targeting this compound are not discussed.
A: Research indicates that this compound, primarily metabolized by CYP3A4, exhibits a prolonged half-life compared to warfarin. [] It does not seem to undergo significant renal excretion. [] This long half-life, along with its inhibitory potency on CYP2C9, suggests a potential role in influencing the overall pharmacokinetic profile of warfarin. [, ] Studies have shown that its plasma concentration can be significantly higher than warfarin itself. [, ]
A: Several in vitro studies using human liver microsomes and recombinant enzymes have been conducted to assess this compound's inhibitory effects on CYP2C9. [, ] These studies established its potency as a competitive inhibitor of S-warfarin metabolism. Additionally, cell-based assays using engineered HEK 293 cells demonstrated the inhibitory effect of this compound on vitamin K cycle activity, highlighting its anticoagulant properties. [] While in vivo data specifically for this compound is limited within these studies, its pharmacokinetic behavior has been investigated in the context of warfarin administration in humans. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。